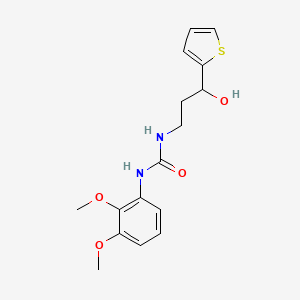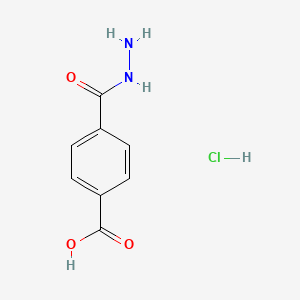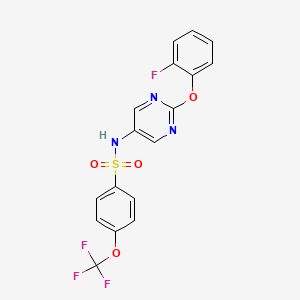
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as THP-UR-144, is a synthetic cannabinoid that belongs to the UR-144 family. It was first synthesized in 2009 by Abbott Laboratories as a potential therapeutic agent for the treatment of pain, inflammation, and other medical conditions. Since then, THP-UR-144 has gained attention from the scientific community due to its unique chemical structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
Antiacetylcholinesterase Activity
Flexible urea derivatives, such as those synthesized in the study by Vidaluc et al. (1995), have shown potential as novel acetylcholinesterase inhibitors. This class of compounds, which includes variants with enhanced conformational flexibility, demonstrates that specific structural adjustments can yield substances with significant inhibitory activities. Such findings are crucial for developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Anticonvulsant Properties
Research by Thakur et al. (2017) on 4-substitutedphenyl-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives has indicated significant anticonvulsant activity. This study, which employed maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models, highlighted the potential of sulfonylurea series as safer alternatives for anticonvulsant applications (Thakur et al., 2017).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition capabilities. Mistry et al. (2011) explored the efficiency of triazinyl urea derivatives in protecting mild steel against corrosion in acidic solutions. Their work suggests the utility of these compounds in developing protective coatings for industrial applications (Mistry et al., 2011).
Anti-HIV and Antibacterial Activities
Patel et al. (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and evaluated their antibacterial and anti-HIV activities. The study demonstrated the potential of these compounds in treating infections and combating HIV, showcasing the versatility of urea derivatives in pharmaceutical research (Patel et al., 2007).
Metabolic Studies
An example of metabolic research involving urea derivatives is the work on 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor. Wan et al. (2019) detailed the identification of TPPU metabolites, contributing to a better understanding of its safety and effectiveness in various disease models (Wan et al., 2019).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-13-6-3-5-11(15(13)22-2)18-16(20)17-9-8-12(19)14-7-4-10-23-14/h3-7,10,12,19H,8-9H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXTVKFQXPRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2747339.png)
![N-Methyl-1-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2747342.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2747345.png)

![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)


![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)
